Cas no 2229429-97-2 (tert-butyl N-{2-amino-2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethyl}carbamate)

Technical Introduction: tert-Butyl N-{2-amino-2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}carbamate is a specialized carbamate-protected amine derivative featuring a 1,3-thiazole core. This compound is of interest in medicinal and synthetic chemistry due to its multifunctional structure, combining a protected amine group with a dimethylamino-substituted thiazole moiety. The tert-butoxycarbonyl (Boc) group enhances stability during synthetic manipulations, while the thiazole ring offers potential for further functionalization. Its structural attributes make it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of heterocyclic scaffolds for pharmaceutical applications. The compound's purity and defined reactivity profile ensure consistent performance in complex synthetic pathways.
tert-butyl N-{2-amino-2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethyl}carbamate structure
2229429-97-2 structure
Product Name:tert-butyl N-{2-amino-2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethyl}carbamate
CAS No:2229429-97-2
MF:C13H24N4O2S
MW:300.420261383057
CID:6558467
PubChem ID:165826844
Update Time:2025-08-10

tert-butyl N-{2-amino-2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{2-amino-2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethyl}carbamate
    • EN300-1901377
    • tert-butyl N-{2-amino-2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}carbamate
    • 2229429-97-2
    • Inchi: 1S/C13H24N4O2S/c1-8-10(20-11(16-8)17(5)6)9(14)7-15-12(18)19-13(2,3)4/h9H,7,14H2,1-6H3,(H,15,18)
    • InChI Key: WGZHXZTVTWGGFO-UHFFFAOYSA-N
    • SMILES: S1C(N(C)C)=NC(C)=C1C(CNC(=O)OC(C)(C)C)N

Computed Properties

  • Exact Mass: 300.16199719g/mol
  • Monoisotopic Mass: 300.16199719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 109Ų

tert-butyl N-{2-amino-2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethyl}carbamate Pricemore >>

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Additional information on tert-butyl N-{2-amino-2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethyl}carbamate

Introduction to Tert-butyl N-{2-amino-2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethyl}carbamate (CAS No. 2229429-97-2)

Tert-butyl N-{2-amino-2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethyl}carbamate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2229429-97-2, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features, including a tert-butyl group and a complex thiazole moiety, make it a subject of intense study for potential therapeutic applications.

The molecular structure of tert-butyl N-{2-amino-2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethyl}carbamate consists of several key functional groups that contribute to its reactivity and biological significance. The presence of an amino group (-NH₂) and a carbamate group (-NHCOO-) enhances its potential as a pharmacophore. Additionally, the thiazole ring, which is a well-known scaffold in medicinal chemistry, introduces additional layers of biological activity. This compound's design aims to modulate biological pathways by interacting with specific targets within cellular systems.

In recent years, there has been growing interest in the development of novel compounds that can interact with biological targets in innovative ways. The tert-butyl group in this molecule provides steric hindrance, which can be crucial for optimizing binding affinity and selectivity. This feature is particularly important in drug design, where precise interactions with biological receptors are essential for efficacy and minimal side effects.

The thiazole moiety is a heterocyclic compound that has been widely studied for its pharmacological properties. Thiazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in tert-butyl N-{2-amino-2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethyl}carbamate is designed to enhance these properties while minimizing unwanted side effects. This strategic design approach aligns with the current trends in drug discovery, where targeted therapies are preferred over broad-spectrum treatments.

Recent studies have highlighted the potential of thiazole derivatives as scaffolds for the development of new drugs. The structural flexibility of thiazole allows for the introduction of various functional groups without compromising the core pharmacophore's integrity. This characteristic makes it an ideal platform for medicinal chemists to explore new chemical spaces and discover novel therapeutic agents. The compound's unique combination of substituents also suggests that it may have applications beyond traditional pharmaceuticals, such as in agrochemicals or material science.

The synthesis of tert-butyl N-{2-amino-2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethyl}carbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tert-butyl group necessitates careful consideration to ensure regioselectivity and high yield. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, may be employed to achieve the desired molecular architecture efficiently.

Evaluation of the compound's pharmacological properties is crucial for determining its potential as a therapeutic agent. In vitro studies have been conducted to assess its interaction with various biological targets, including enzymes and receptors. These studies provide valuable insights into the compound's mechanism of action and help identify potential therapeutic applications. Additionally, preclinical studies are being planned to evaluate its safety and efficacy in animal models before human trials can commence.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques are being used to predict how tert-butyl N-{2-amino-2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethyl}carbamate interacts with biological targets at the molecular level. These simulations help researchers optimize the compound's structure for better binding affinity and selectivity. By leveraging computational tools alongside experimental data, scientists can accelerate the drug discovery process significantly.

The future prospects for this compound are promising, given its unique structural features and potential biological activities. As research continues to uncover new therapeutic applications for thiazole derivatives, compounds like tert-butyl N-{2-amino-2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylethyl}carbamate may play a pivotal role in addressing unmet medical needs. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic solutions for patients worldwide.

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